[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno-pyrimidine derivative characterized by a fused bicyclic core (thieno[2,3-d]pyrimidine) with substituents at positions 2, 5, 4, and 4. Key structural features include:
- 4-Oxo moiety: Contributing to hydrogen-bonding interactions.
- 6-Carboxylate ester: A polar group influencing solubility and bioavailability.
- 2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl side chain: A cyclohexyl cyanamide-derived substituent, likely modulating target binding and metabolic stability.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10-13-15(24)20-11(2)21-16(13)27-14(10)17(25)26-8-12(23)22-18(9-19)6-4-3-5-7-18/h3-8H2,1-2H3,(H,22,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDAVDRXOWKSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)OCC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thieno[2,3-d]pyrimidine core structure with various substituents that may influence its biological activity. The presence of the cyanocyclohexyl and dimethyl groups contributes to its unique pharmacological profile.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 273.34 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed inhibition against various bacterial strains, suggesting potential use as antibacterial agents.
Anticancer Properties
Several derivatives of thieno[2,3-d]pyrimidines have shown promise in cancer research. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thieno[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with target proteins or enzymes through hydrogen bonding and hydrophobic interactions due to its structural features.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain derivatives, indicating strong antibacterial activity.
- Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds with similar structures could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
- Enzyme Inhibition : Research conducted on enzyme assays revealed that thieno[2,3-d]pyrimidines could inhibit DHFR activity with IC50 values ranging from 0.1 to 0.5 µM, suggesting a potent effect on cellular proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural and pharmacological profile can be contextualized against related thieno-pyrimidine and heterocyclic derivatives. Below is a comparative analysis based on substituents, synthesis, and bioactivity:
Table 1: Structural and Functional Comparison
*Molecular weights estimated from formulas or reported data.
Key Comparative Insights
Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidine core differs from the thieno[3,4-d]pyrimidinone () and thiazolo[3,2-a]pyrimidine () in ring fusion and electronic properties. These variations influence binding to biological targets, such as kinases or enzymes .
Substituent Effects: The cyclohexyl cyanamide side chain in the target compound may enhance lipophilicity and membrane permeability compared to the coumarin-thiazolidinone hybrid () or aromatic substituents (). Ester vs. Thiazolidinone Groups: The 6-carboxylate ester in the target compound could improve metabolic stability relative to the hydrolytically labile thiazolidinone group in .
Synthetic Approaches :
- Microwave-assisted synthesis () offers rapid, high-yield routes for similar heterocycles, whereas the target compound’s synthesis method remains unspecified.
Bioactivity Correlations: Data mining of bioactivity profiles () suggests that thieno-pyrimidines cluster with kinase inhibitors and antiproliferative agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
